3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
Description
This compound is a synthetic organic molecule featuring a propan-1-one backbone substituted with a 3-chlorophenyl group and a pyrrolidine ring fused to a 2,3-dihydro-1-benzofuran moiety. Its molecular formula is C₂₂H₂₁ClN₂O₂ (calculated molecular weight: 380.87 g/mol). The benzofuran-pyrrolidine unit is a recurring motif in bioactive molecules, particularly in central nervous system (CNS) targeting agents . Its synthesis likely involves coupling reactions between substituted pyrrolidine precursors and chlorophenyl ketones, as seen in analogous compounds from building-block catalogs .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2/c22-19-3-1-2-15(12-19)4-7-21(24)23-10-8-18(14-23)16-5-6-20-17(13-16)9-11-25-20/h1-3,5-6,12-13,18H,4,7-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLSQXTNOZTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14ClNO
- Molecular Weight : 259.73076 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from the structure.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to benzofuran derivatives. For instance, a review on related benzofuran compounds demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 70 µM, indicating moderate effectiveness compared to standard antibiotics like ceftriaxone .
The proposed mechanism of action for similar compounds involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is consistent with findings that suggest these compounds interact with bacterial ribosomes, leading to protein synthesis inhibition .
Neuropharmacological Effects
Compounds with similar structures have been investigated for their neuropharmacological effects. For example, certain derivatives have shown potential as dopamine reuptake inhibitors, which could position them as candidates for treating mood disorders or neurodegenerative diseases .
Case Studies
-
Case Study on Antibacterial Efficacy :
- A study tested a series of benzofuran derivatives against S. aureus and found that specific modifications in the structure significantly enhanced antibacterial potency. The compound’s structural features contributed to its interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
- Neuropharmacological Assessment :
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolidin-1-yl propan-1-one derivatives , which are structurally and functionally diverse. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity :
- The target compound’s chlorophenyl and benzofuran-pyrrolidine groups distinguish it from simpler analogs like 5-APDB, which lacks heterocyclic complexity .
- Compared to thiazole-containing analogs , the benzofuran moiety may confer better CNS penetration due to increased lipophilicity.
Pharmacological Implications :
- Compounds with benzofuran-pyrrolidine scaffolds (e.g., 5-APDB) are associated with serotonin receptor modulation, suggesting the target compound could share similar pharmacological pathways .
- The absence of an amine group (unlike 5-APDB) may reduce stimulant effects, shifting activity toward other targets like sigma receptors or ion channels .
Computational Insights :
- Tools like AutoDock4 and Multiwfn could predict binding affinities and electron-density profiles. For example, the chlorophenyl group may enhance π-π stacking in receptor pockets, while the pyrrolidine’s flexibility aids conformational adaptation during binding.
Synthetic Accessibility :
- Building blocks cataloged by Enamine Ltd. include precursors for analogous pyrrolidine-ketone systems, suggesting feasible synthetic routes via reductive amination or Suzuki-Miyaura coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
